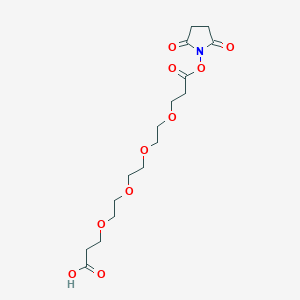
Acid-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG4-NHS ester: is a polyethylene glycol (PEG) derivative that contains a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-NHS ester typically involves the reaction of a PEG derivative with succinic anhydride to introduce a carboxylic acid group. This is followed by the activation of the carboxylic acid with NHS in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Acid-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, coupling agents like EDC or DCC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9.
Major Products: The major product of the reaction between this compound and a primary amine is a PEGylated amide compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Acid-PEG4-NHS ester is used in the synthesis of PEGylated compounds, which are important in various chemical applications due to their enhanced solubility and stability .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules. This modification can improve the solubility and stability of these molecules, making them more suitable for various assays and experiments .
Medicine: In the medical field, this compound is used in drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective treatments .
Industry: Industrially, this compound is used in the production of biocompatible materials and surfaces. It is also used in the development of diagnostic tools and sensors .
Wirkmechanismus
The mechanism of action of Acid-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive and readily forms a covalent bond with the amine group, releasing N-hydroxysuccinimide as a byproduct. This reaction is commonly used to attach PEG chains to proteins, peptides, and other biomolecules, enhancing their solubility, stability, and biocompatibility.
Vergleich Mit ähnlichen Verbindungen
Azido-PEG4-NHS ester: Contains an azide group instead of a carboxylic acid, used in click chemistry reactions.
Biotin-PEG4-NHS ester: Contains a biotin group, used for biotinylation of biomolecules.
Acid-PEG5-NHS ester: Similar to Acid-PEG4-NHS ester but with a longer PEG chain.
Uniqueness: this compound is unique due to its combination of a carboxylic acid and an NHS ester group, allowing it to react with both primary amines and carboxylic acids. This dual reactivity makes it highly versatile for various bioconjugation and surface modification applications .
Eigenschaften
Molekularformel |
C16H25NO10 |
|---|---|
Molekulargewicht |
391.37 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21) |
InChI-Schlüssel |
UZALGPVEUZNYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)








![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
